molecular formula C23H20N2O6S B606978 Dbibb

Dbibb

Cat. No.: B606978
M. Wt: 452.5 g/mol
InChI Key: POLJNARIJSROOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .

Mode of Action

This compound interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .

Biochemical Pathways

The activation of LPA2 by this compound influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .

Pharmacokinetics

It’s known that this compound can be administered even days after exposure to high levels of ionizing radiation .

Result of Action

This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .

Biochemical Analysis

Biochemical Properties

DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBIBB involves multiple steps, typically starting with the preparation of key intermediates. The process includes the formation of specific bonds and functional groups necessary for its biological activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

DBIBB undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

DBIBB has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidic Acid: A lipid signaling molecule that also interacts with G-protein-coupled receptors but has different biological effects.

    BMS-986278: Another agonist of the lysophosphatidic acid receptor with distinct pharmacological properties.

    Ki16425: An antagonist of the lysophosphatidic acid receptor, used to study the receptor’s role in various biological processes.

Uniqueness of DBIBB

This compound is unique in its non-lipid structure, which allows it to interact with the lysophosphatidic acid receptor without the typical lipid-related side effects. This makes it a valuable tool in research and potential therapeutic applications, particularly in the context of radiation-induced damage .

Properties

IUPAC Name

2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLJNARIJSROOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared according to GP-2 using 2-sulfamoylbenzoic acid ethyl ester 4 and compound 3b. The crude product was purified by flash column chromatography using MeOH—CHCl3 to obtain 5b. 1H NMR (500 MHz, DMSO-d6) δ 9.27 (bs, 2H), 8.49-8.45 (m, 4H), 7.87 (t, J=8.0 Hz, 2H), 7.69 (d, J=8.0 Hz 1H), 7.63 (d, J=8.0 Hz 1H), 7.44 (t, J=7.5 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 3.99 (t, J=7.0, 2H), 2.71 (q, J=7.0 Hz, 2H), 1.64-1.56 (m, 2H), 1.46-1.38 (m, 2H). MS (ES−) m/z 451 (M−H)−.
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Q & A

Q1: What is the mechanism of action of DBIBB?

A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.

Q2: What are the potential therapeutic applications of this compound?

A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.

Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?

A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.

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